molecular formula C21H36ClN3O2 B14435186 ((Diethylcarbamoyl)methyl)diethyl((mesitylcarbamoyl)methyl)ammonium chloride CAS No. 79143-73-0

((Diethylcarbamoyl)methyl)diethyl((mesitylcarbamoyl)methyl)ammonium chloride

Cat. No.: B14435186
CAS No.: 79143-73-0
M. Wt: 398.0 g/mol
InChI Key: PFIGHIYYCWTOFN-UHFFFAOYSA-N
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Description

((Diethylcarbamoyl)methyl)diethyl((mesitylcarbamoyl)methyl)ammonium chloride is a complex organic compound with a unique structure that includes both diethylcarbamoyl and mesitylcarbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((Diethylcarbamoyl)methyl)diethyl((mesitylcarbamoyl)methyl)ammonium chloride typically involves multiple steps, starting with the preparation of the diethylcarbamoyl and mesitylcarbamoyl intermediates. These intermediates are then reacted with appropriate reagents under controlled conditions to form the final compound. Common reagents used in these reactions include phosgene, dimethylamine, and various catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in flow reactors, where phosgene and dimethylamine are reacted at high temperatures to achieve high yields. The use of excess phosgene helps suppress the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

((Diethylcarbamoyl)methyl)diethyl((mesitylcarbamoyl)methyl)ammonium chloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, ((Diethylcarbamoyl)methyl)diethyl((mesitylcarbamoyl)methyl)ammonium chloride is used as a reagent in various organic synthesis reactions. It is particularly useful in the formation of carbamates and other nitrogen-containing compounds .

Biology

In biology, this compound is studied for its potential as a biochemical tool. It can be used to modify proteins and other biomolecules, aiding in the study of their functions and interactions .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific molecular pathways .

Industry

In industry, this compound is used in the production of pharmaceuticals and other fine chemicals. Its unique structure allows for the creation of specialized products with specific properties .

Mechanism of Action

The mechanism of action of ((Diethylcarbamoyl)methyl)diethyl((mesitylcarbamoyl)methyl)ammonium chloride involves its interaction with specific molecular targets. It can bind to proteins and other biomolecules, altering their functions and interactions. This binding is often mediated by the carbamoyl groups, which can form covalent bonds with nucleophilic sites on the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((Diethylcarbamoyl)methyl)diethyl((mesitylcarbamoyl)methyl)ammonium chloride is unique due to the presence of both diethylcarbamoyl and mesitylcarbamoyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts .

Properties

79143-73-0

Molecular Formula

C21H36ClN3O2

Molecular Weight

398.0 g/mol

IUPAC Name

[2-(diethylamino)-2-oxoethyl]-diethyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium;chloride

InChI

InChI=1S/C21H35N3O2.ClH/c1-8-23(9-2)20(26)15-24(10-3,11-4)14-19(25)22-21-17(6)12-16(5)13-18(21)7;/h12-13H,8-11,14-15H2,1-7H3;1H

InChI Key

PFIGHIYYCWTOFN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C[N+](CC)(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.[Cl-]

Origin of Product

United States

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